molecular formula C15H14N2OS B14156734 3-Anilino-2-phenyl-4-thiazolidinone CAS No. 74008-08-5

3-Anilino-2-phenyl-4-thiazolidinone

Cat. No.: B14156734
CAS No.: 74008-08-5
M. Wt: 270.4 g/mol
InChI Key: XTPSOXDKQNZUDW-UHFFFAOYSA-N
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Description

3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both aniline and phenyl groups in its structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-4-thiazolidinone typically involves the reaction of aniline with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Anilino-2-phenyl-4-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

3-Anilino-2-phenyl-4-thiazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Anilino-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:

    Anticancer Activity: The compound inhibits the activity of certain kinases involved in cell proliferation, leading to the suppression of cancer cell growth.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

    2-Phenyl-4-thiazolidinone: Similar structure but lacks the aniline group.

    3-Anilino-4-thiazolidinone: Similar structure but lacks the phenyl group.

    2-Anilino-4-thiazolidinone: Similar structure but lacks the phenyl group at the 2-position.

Uniqueness: 3-Anilino-2-phenyl-4-thiazolidinone is unique due to the presence of both aniline and phenyl groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry.

Properties

CAS No.

74008-08-5

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-anilino-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2

InChI Key

XTPSOXDKQNZUDW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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